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Introduction

Ajulemic acid (also known as lenabasum or JBT-101) is a synthetic, orally active, non-
psychoactive cannabinoid analogue that has been investigated as a potential therapeutic agent
for systemic lupus erythematosus (SLE) and other inflammatory and fibrotic diseases.[1][2]
Unlike tetrahydrocannabinol (THC), ajulemic acid does not produce significant psychotropic
effects, making it a more attractive candidate for chronic therapy.[1] Its therapeutic potential
stems from its unique mechanism of action, primarily acting as a selective agonist for the
cannabinoid receptor type 2 (CB2) and an activator of the peroxisome proliferator-activated
receptor gamma (PPAR-y).[2][3] This dual activity allows it to modulate inflammatory pathways
and promote the resolution of inflammation without causing broad immunosuppression.[1][4]

These application notes provide a summary of the available data on ajulemic acid for SLE
studies, including findings from a Phase 2 clinical trial and relevant preclinical investigations.
Detailed protocols for key experiments are also provided to guide researchers in the evaluation
of this compound.

Mechanism of Action

Ajulemic acid exerts its anti-inflammatory and anti-fibrotic effects through a dual mechanism
involving the activation of CB2 and PPAR-y signaling pathways.
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o CB2 Receptor Agonism: Ajulemic acid preferentially binds to the CB2 receptor, which is
primarily expressed on immune cells.[1][3] Activation of CB2 leads to the downstream
signaling that inhibits the production of pro-inflammatory cytokines and promotes the
generation of specialized pro-resolving mediators, such as lipoxins.[4] This helps to resolve
inflammation without suppressing the immune system.[5][6]

o PPAR-y Activation: Ajulemic acid also activates PPAR-y, a nuclear receptor that plays a
critical role in regulating inflammation and fibrosis.[2] PPAR-y activation can inhibit pro-
inflammatory gene expression and reduce the production of extracellular matrix components,
thereby mitigating tissue fibrosis.
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Caption: Ajulemic Acid Signaling Pathway.

Clinical Studies: Phase 2 Trial in SLE
(NCT03093402)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was conducted to
evaluate the efficacy, safety, and tolerability of ajulemic acid (lenabasum) in adults with SLE
with active joint disease and at least moderate pain.[4][7]

Study Design and Endpoints:

101 participants were randomized to receive one of three doses of ajulemic acid or placebo
for 12 weeks. The primary endpoint was the change from baseline in the 7-day average of the
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maximum daily Numerical Rating Scale (NRS) for pain at week 12.[4][7]

Efficacy Results:

The study did not meet its primary endpoint of a statistically significant change in the NRS pain
score compared to placebo. However, a secondary analysis showed a greater proportion of
patients in the active treatment groups experienced a meaningful improvement in pain
category.

Table 1: Efficacy of Ajulemic Acid in a Phase 2 SLE Trial[4]

Lenabasum Lenabasum Lenabasum
Placebo ] ] ] p-value
Outcome 10 mg daily 20 mg daily 40 mg daily
(n=25) (overall)
(n=22) (n=21) (n=19)

Change in

NRS Pain

Score from

Baseline to -0.3 -0.9 -1.5 -1.2 0.419
Day 84

(Adjusted

Mean)

Subjects with

>1 Category

Improvement 14% 45% 38% 47% 0.083
in Pain at

Day 85 (%)

Safety and Tolerability:

Ajulemic acid was generally well-tolerated. The incidence of adverse events was comparable
between the treatment and placebo groups.

Table 2: Safety Profile of Ajulemic Acid in a Phase 2 SLE Trial[4]
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Lenabasum 10 Lenabasum 20 Lenabasum 40
Adverse Event

Placebo (n=25) mg daily mg daily mg daily

Category
(n=24) (n=27) (n=25)

Any Grade 2 or 3

80% 79% 78% 60%
AE (%)
Serious AEs (%) 8% 0% 11% 4%
Treatment-
related AEs
leading to 0% 0% 4% 16%

discontinuation
(%)

Preclinical Studies

While specific studies of ajulemic acid in established SLE mouse models such as MRL/lpr or
NZB/W have not been published, its anti-inflammatory and anti-fibrotic properties have been
evaluated in other relevant animal models of autoimmune and inflammatory diseases. The
following protocols are based on methodologies used in these related studies and can be
adapted for SLE-specific preclinical investigations.

Experimental Workflow for Preclinical Evaluation:
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Preclinical Workflow
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or Vehicle Control

Monitor Disease Progression
(e.g., proteinuria, autoantibodies)

Endpoint Analysis:
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- Flow Cytometry
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Caption: Preclinical Evaluation Workflow.

Protocol 1: Evaluation of Ajulemic Acid in a Murine
Model of Systemic Inflammation

This protocol is adapted from studies investigating ajulemic acid in models of systemic
inflammation and can be applied to SLE models.

Objective: To assess the in vivo efficacy of ajulemic acid in reducing systemic inflammation.
Materials:
¢ Ajulemic acid

¢ Vehicle control (e.g., sesame oil)
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SLE-prone mice (e.g., MRL/Ipr or NZB/W, aged appropriately for disease development)

Zymosan A (for inducing acute inflammation, if applicable)

ELISA kits for cytokines (e.g., TNF-q, IL-6)

Flow cytometry antibodies for immune cell phenotyping

Procedure:

e Animal Dosing:

o Acclimate mice for at least one week before the start of the experiment.
o Prepare a stock solution of ajulemic acid in the chosen vehicle.

o Administer ajulemic acid orally (e.g., by gavage) at a range of doses (e.g., 1-10
mg/kg/day) to the treatment group.

o Administer an equivalent volume of the vehicle to the control group.
o Treat animals daily for a predetermined period (e.g., 4-8 weeks).
» Disease Monitoring:
o Monitor animal weight and general health status regularly.
o Collect urine samples weekly to assess proteinuria, a key indicator of lupus nephritis.

o Collect blood samples periodically via tail vein or retro-orbital bleeding to measure serum
autoantibody titers (e.g., anti-dsDNA) and cytokine levels.

e Endpoint Analysis:

o At the end of the study, euthanize the mice and collect tissues (kidneys, spleen, lymph
nodes) for analysis.

o Histopathology: Fix kidneys in 10% neutral buffered formalin, embed in paraffin, section,
and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess
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glomerulonephritis and immune complex deposition.

o Cytokine Analysis: Homogenize a portion of the kidney and spleen to measure tissue
cytokine levels by ELISA.

o Flow Cytometry: Prepare single-cell suspensions from the spleen and lymph nodes to
analyze immune cell populations (e.g., T cells, B cells, macrophages) by flow cytometry.

Protocol 2: In Vitro Assessment of Ajulemic Acid on
Immune Cell Function

Objective: To determine the direct effects of ajulemic acid on the function of immune cells
relevant to SLE pathogenesis.

Materials:

Ajulemic acid

o Dimethyl sulfoxide (DMSO) for stock solution

o Peripheral blood mononuclear cells (PBMCs) from SLE patients or healthy donors
e Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

o Stimulants (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T
cells)

o ELISA Kkits for cytokines (e.g., TNF-a, IL-13, IFN-y)
» Reagents for cell proliferation assays (e.g., BrdU, CFSE)
Procedure:
o Cell Culture and Treatment:
o Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

o Plate the cells at a desired density in a multi-well plate.
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o Pre-treat the cells with various concentrations of ajulemic acid (e.g., 0.1-10 uM) or
vehicle (DMSO) for 1-2 hours.

o Cell Stimulation and Functional Assays:

o Cytokine Production: Stimulate the cells with an appropriate agonist (e.g., LPS for
monocytes) for 24-48 hours. Collect the cell culture supernatants and measure cytokine

concentrations by ELISA.

o T Cell Proliferation: Stimulate T cells with PHA or anti-CD3/CD28 antibodies in the
presence or absence of ajulemic acid for 72 hours. Assess cell proliferation using a BrdU
incorporation assay or CFSE dilution by flow cytometry.

e Data Analysis:

o Calculate the percentage inhibition of cytokine production or cell proliferation at each
concentration of ajulemic acid compared to the vehicle control.

o Determine the IC50 value for each parameter.

Conclusion

Ajulemic acid has demonstrated a favorable safety profile and shown some signals of efficacy
in a Phase 2 clinical trial for SLE, although the primary endpoint was not met. Its unique
mechanism of action, targeting both the CB2 receptor and PPAR-y, presents a novel approach
to treating the chronic inflammation and potential fibrosis associated with SLE without inducing
significant immunosuppression. Further preclinical studies in relevant SLE animal models are
warranted to better understand its therapeutic potential and to guide the design of future clinical
trials. The protocols provided herein offer a framework for researchers to further investigate the
utility of ajulemic acid in the context of systemic lupus erythematosus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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